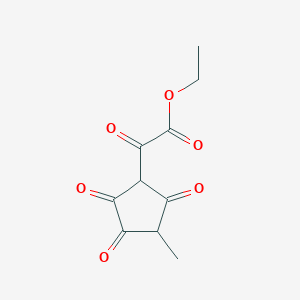
4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride: is a compound that features an adamantane moiety, which is a polycyclic cage structure known for its stability and unique properties. The adamantane structure is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The oxazole ring in this compound adds to its versatility, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the adamantyl group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The adamantyl group can be introduced via Friedel-Crafts alkylation using adamantyl chloride and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities. The final product is often purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Adamantyl chloride with aluminum chloride as a catalyst.
Major Products:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Various substituted adamantyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a drug candidate. The adamantane moiety is known to enhance the lipophilicity and stability of molecules, making it a valuable component in drug design .
Medicine: Medically, derivatives of this compound are explored for their antiviral and antiparkinsonian properties. The adamantane structure is a key feature in several antiviral drugs, and its incorporation into new compounds is an area of active research .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its stability and unique properties make it suitable for various high-performance applications .
Wirkmechanismus
The mechanism of action of 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, enhancing the compound’s ability to cross cell membranes and reach its target sites. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Amantadine: An antiviral and antiparkinsonian drug that also features an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane structure.
Rimantadine: Another antiviral drug with a similar structure.
Uniqueness: 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride is unique due to the presence of both the adamantane moiety and the oxazole ring. This combination provides a balance of stability, lipophilicity, and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug design and materials science further highlight its uniqueness .
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-2-methyl-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14;/h8,10-12H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHPQROHKNNGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
![N-[3-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B5017342.png)

![ethyl N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5017355.png)
![N~2~-methyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017359.png)
![6-(4,6-Dimethyl-3-cyclohexenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5017370.png)
![11-(4-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5017374.png)
![4-methyl-6-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B5017378.png)

![N,N,N'-trimethyl-N'-[3-(methylthio)propyl]-1,2-ethanediamine](/img/structure/B5017393.png)
![5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B5017406.png)
![1,1'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]dipiperidine](/img/structure/B5017408.png)
![(3-fluorophenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5017426.png)
![2,3-dihydro-1H-inden-2-yl{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}amine](/img/structure/B5017439.png)
